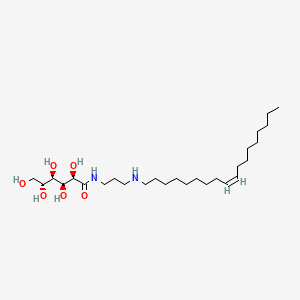

N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide

Description

"N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide" is a synthetic amphiphilic compound featuring a D-gluconamide headgroup linked to a hydrophobic (Z)-octadec-9-en-1-ylamino chain via a propylamine spacer. This structure confers unique surfactant-like properties, enabling applications in drug delivery, emulsification, and biomembrane studies.

Properties

CAS No. |

93980-74-6 |

|---|---|

Molecular Formula |

C27H54N2O6 |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[[(Z)-octadec-9-enyl]amino]propyl]hexanamide |

InChI |

InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,28,30-34H,2-8,11-22H2,1H3,(H,29,35)/b10-9-/t23-,24-,25+,26-/m1/s1 |

InChI Key |

LCRAWTITTNMLAM-JMFVFQDWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide typically involves a multi-step process. One common method starts with the preparation of the octadec-9-en-1-ylamine, which is then reacted with a propylating agent to form the intermediate N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)amine. This intermediate is subsequently reacted with D-gluconic acid or its derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to precisely control reaction parameters like temperature, pressure, and pH, ensuring consistent quality and high efficiency.

Chemical Reactions Analysis

Amide Bond Reactivity

The amide group in this compound participates in hydrolysis and coupling reactions, influenced by pH and activating agents.

Hydrolysis

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., 6 M HCl, 80°C), the amide bond cleaves to yield D-gluconic acid and the corresponding amine derivative. This reaction is critical for structural analysis or recycling of intermediates .

-

Basic Hydrolysis : In alkaline environments (e.g., NaOH, 50°C), hydrolysis generates carboxylate and ammonia byproducts, though this pathway is less commonly utilized due to competing side reactions.

Coupling Reactions

The amide can act as a nucleophile in peptide-like coupling reactions. For example:

-

HCTU/DIPEA Activation : Preactivation with hexafluorophosphate-based reagents (e.g., HCTU) and DIPEA enables conjugation with carboxylic acids or amines, forming new amide or urea linkages .

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, 80°C, 3 hr | HCl | ~80% | |

| Coupling | HCTU, DIPEA, DMF, rt | HCTU/DIPEA | 60-70% (analog) |

Secondary Amine Reactivity

The propylamino-linked secondary amine undergoes alkylation, acylation, and coordination reactions.

Alkylation/Acylation

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) protects the amine, enabling selective functionalization of other groups.

-

EDC-Mediated Conjugation : The amine reacts with activated carboxyl groups (e.g., oleic acid) using carbodiimide coupling agents like EDC and HOBt, forming stable amide bonds.

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Boc Protection | DMSO, rt, 8-10 hr | Boc₂O, TEA | ~90% | |

| Acylation | EDC/HOBt, DMF, rt | EDC, HOBt | 85% (analog) |

Unsaturated Alkyl Chain Reactivity

The (Z)-octadec-9-en-1-yl group undergoes reactions typical of alkenes, though specific data for this compound remains sparse.

Hydrogenation

-

Catalytic Hydrogenation : In the presence of Pd/C or PtO₂ catalysts, the C9 double bond is saturated to yield a linear octadecyl chain, altering hydrophobicity .

Oxidation

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, though this pathway is speculative without direct experimental evidence .

Functionalization via Guanidinylation

The secondary amine can be converted to a guanidine group using 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, enhancing cationic character for membrane interactions .

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Guanidinylation | DCM, TEA, rt | Di-Boc reagent | ~70% |

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide is in nanoparticle-based drug delivery systems. The compound can be utilized as a ligand for targeting specific cells, enhancing the delivery of therapeutics directly to diseased tissues, such as cancer cells.

Case Study: Targeted Delivery in Cancer Therapy

Research indicates that nanoparticles can be engineered to carry this compound, allowing for targeted delivery of chemotherapeutic agents. For instance, studies have shown that attaching cell-specific ligands to nanoparticles can significantly improve the uptake of drugs by cancer cells while minimizing systemic side effects .

Advantages of Using N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide in Drug Delivery:

- Increased Bioavailability: The compound improves the solubility and stability of drugs.

- Targeted Action: Facilitates selective delivery to target cells, reducing off-target effects.

- Controlled Release: Can be designed to release therapeutic agents in response to specific stimuli (e.g., pH changes or enzymatic activity).

Biocompatibility and Toxicity Studies

Biocompatibility is crucial for any compound intended for medical applications. Studies involving N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide have focused on its interactions with biological systems.

Findings from Toxicity Assessments

Research has indicated that lipid-based nanoparticles incorporating this compound exhibit favorable biocompatibility profiles compared to traditional synthetic polymers. For example, lipid-coated silica nanoparticles showed enhanced circulation times and reduced toxicity in vivo .

Key Insights:

- Low Toxicity: Preliminary studies suggest that the compound does not induce significant cytotoxicity in various cell lines.

- Enhanced Compatibility: Lipid coatings improve the interaction with biological membranes, facilitating cellular uptake.

Therapeutic Potential

Beyond drug delivery, N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide has potential therapeutic applications due to its structural characteristics.

Potential Uses:

- Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting a potential role in developing new antimicrobial agents.

- Anti-inflammatory Effects: Research into related compounds indicates possible anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins or enzymes, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three classes of structurally related molecules: alkylamine gluconamides, unsaturated alkylamides, and piperazinyl derivatives. The following analysis extrapolates from structurally similar systems:

Table 1: Key Comparative Parameters

Key Observations:

Alkyl Chain Configuration :

- The (Z)-octadec-9-en-1-yl chain in the target compound likely improves fluidity and biodegradability compared to saturated analogs (e.g., stearic acid derivatives), aligning with trends observed in unsaturated surfactants .

- Piperazinyl derivatives (e.g., compounds 1c, 2c) prioritize rigid spacers for bioactivity optimization, whereas the flexible propylamine spacer in the target compound may favor self-assembly .

Headgroup Functionality :

- D-gluconamide’s hydroxyl-rich structure contrasts with acetylated or piperazinyl headgroups. For example, acetylated betulinamides (1a, 2a) showed reduced antimalarial activity (IC₅₀ 4–15 µM) compared to piperazinyl variants (IC₅₀ ~175–220 nM), suggesting headgroup polarity and hydrogen-bonding capacity critically influence bioactivity .

Biological Activity: While the target compound’s applications are primarily physicochemical, piperazinyl derivatives demonstrate that structural modifications (e.g., rigid spacers, charged groups) can enhance therapeutic efficacy.

Biological Activity

N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide, commonly referred to as N-octadec-9-enyl-D-gluconamide, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological functions, and implications for various applications based on recent research findings.

- Molecular Formula : C27H54N2O6

- Molecular Weight : 502.727 g/mol

- CAS Number : 93980-74-6

- Structural Characteristics : The compound features a long-chain alkenyl group, which contributes to its amphiphilic nature, allowing it to interact with biological membranes effectively.

1. Cryopreservation and Ice Recrystallization Inhibition

One of the notable biological activities of N-octadec-9-enyl-D-gluconamide is its role as an ice recrystallization inhibitor (IRI). Research indicates that compounds with long hydrophobic chains can significantly inhibit ice recrystallization, which is crucial in cryopreservation techniques. For instance, studies have shown that similar compounds can enhance the viability of cells post-thaw by preventing ice crystal formation that damages cellular structures .

| Compound | IRI Activity | Post-Thaw Viability |

|---|---|---|

| N-octadec-9-enyl-D-gluconamide | High | Comparable to 2.5% DMSO control |

| N-octyl-D-gluconamide | Moderate | 80% RBC integrity post-thaw |

| OGG-Gal | High | Comparable to native antifreeze proteins |

2. Cytotoxicity and Membrane Interaction

While N-octadec-9-enyl-D-gluconamide exhibits beneficial properties as an IRI, its hydrophobic nature raises concerns about cytotoxicity. Studies suggest that high concentrations may lead to membrane solubilization and subsequent cell lysis. For example, the addition of similar compounds resulted in significant hemolysis in red blood cells, indicating a potential risk when applied in biological systems .

3. Potential Therapeutic Applications

Research into the compound's structure suggests potential therapeutic applications. Its design allows for the delivery of bioactive agents, including nucleic acids for gene therapy. The long alkenyl chain facilitates cellular uptake and interaction with lipid membranes, enhancing the efficacy of therapeutic agents .

Case Study 1: Cryopreservation of Human Cells

A study evaluated the effectiveness of N-octadec-9-enyl-D-gluconamide in cryopreserving human embryonic liver cells. The results indicated that the compound significantly improved post-thaw viability compared to traditional cryoprotectants like DMSO. This finding suggests its potential use in clinical settings for preserving sensitive cell types .

Case Study 2: Gene Delivery Systems

Another investigation explored the use of N-octadec-9-enyl-D-gluconamide as a carrier for RNA interference (RNAi) therapies. The compound was shown to enhance the delivery efficiency of small interfering RNA (siRNA) into target cells, resulting in effective gene silencing and therapeutic outcomes in models of cancer .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide with high purity?

- Methodology :

- Step 1 : React D-gluconolactone with 3-aminopropyl-(Z)-octadec-9-en-1-ylamine under anhydrous conditions using a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

- Step 2 : Purify the crude product via column chromatography (silica gel, methanol/chloroform gradient) to remove unreacted amines and byproducts.

- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural validation .

- Challenges : The (Z)-stereochemistry of the octadec-9-enyl group requires strict control of reaction conditions to avoid isomerization.

Q. How can researchers characterize the amphiphilic properties of this compound for drug delivery applications?

- Methodology :

- Critical Micelle Concentration (CMC) : Measure via fluorescence spectroscopy using pyrene as a probe; monitor the I₁/I₃ ratio shift as micelles form.

- Surface Tension Analysis : Use a tensiometer to plot surface tension vs. log(concentration); the breakpoint indicates CMC.

- Dynamic Light Scattering (DLS) : Determine micelle size distribution in aqueous solutions .

- Applications : The compound’s long alkyl chain and hydrophilic gluconamide moiety suggest utility in encapsulating hydrophobic drugs.

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the (Z)-octadec-9-enyl group?

- Methodology :

- ¹H NMR : Identify coupling constants (J = 10–12 Hz for trans; J = 6–8 Hz for cis) in the olefinic protons (δ 5.3–5.4 ppm).

- IR Spectroscopy : Compare C=C stretching frequencies (cis: ~725 cm⁻¹; trans: ~970 cm⁻¹).

- X-ray Crystallography : Resolve crystal structures using SHELXL for unambiguous stereochemical assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology :

- Dose-Response Analysis : Perform MTT assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Membrane Permeability Studies : Use fluorescence-activated cell sorting (FACS) with lipid-binding probes (e.g., DiO) to assess compound-cell membrane interactions.

- Metabolic Profiling : Apply LC-MS/MS to quantify intracellular metabolites and identify off-target effects .

- Data Interpretation : Contradictions may arise from variations in cell membrane composition or metabolic activity between lines.

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term biomedical studies?

- Methodology :

- pH Optimization : Test stability across pH 5–8 using phosphate buffers; monitor degradation via UV-Vis (λ = 210–230 nm for amine oxidation).

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and assess post-reconstitution bioactivity.

- Antioxidant Additives : Include 0.1% ascorbic acid or EDTA to prevent radical-mediated oxidation of the unsaturated alkyl chain .

Q. How can computational modeling predict interactions between this compound and lipid bilayers?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use GROMACS with the CHARMM36 force field to model insertion dynamics into a DPPC bilayer.

- Free Energy Calculations : Apply umbrella sampling to determine the energy barrier for bilayer penetration.

- Docking Studies : Predict binding affinities with membrane proteins (e.g., GPCRs) using AutoDock Vina .

- Validation : Compare simulation results with experimental data from neutron reflectometry or Langmuir trough measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.